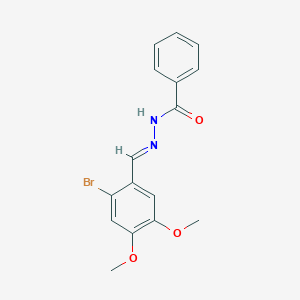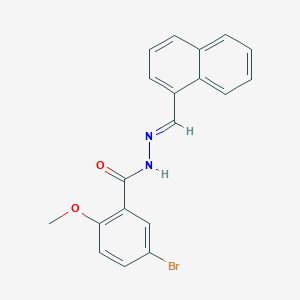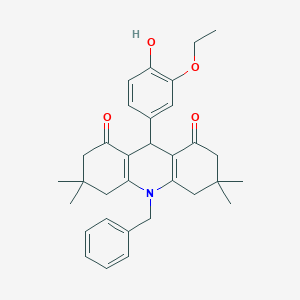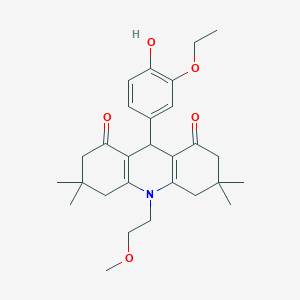![molecular formula C16H15BrClN3O3 B423199 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone](/img/structure/B423199.png)
3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Methoxylation: Addition of a methoxy group to the benzene ring.
Chlorobenzylation: Attachment of a chlorobenzyl group via an ether linkage.
Hydrazinecarboxamide Formation: Condensation of the benzylidene intermediate with hydrazinecarboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{3-bromo-4-[(4-methylbenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboxamide
- (2E)-2-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboxamide
Uniqueness
The presence of bromine, chlorine, and methoxy groups in 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone distinguishes it from similar compounds
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H15BrClN3O3 |
|---|---|
Molecular Weight |
412.7g/mol |
IUPAC Name |
[(E)-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H15BrClN3O3/c1-23-14-7-11(8-20-21-16(19)22)6-13(17)15(14)24-9-10-2-4-12(18)5-3-10/h2-8H,9H2,1H3,(H3,19,21,22)/b20-8+ |
InChI Key |
IHBCSMHSFZLUJU-DNTJNYDQSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC2=CC=C(C=C2)Cl |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)N)Br)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B423117.png)
![2-METHOXY-5-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE](/img/structure/B423118.png)
![N'-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423119.png)
![5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE](/img/structure/B423120.png)
![5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B423123.png)

![2-ETHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B423128.png)
![N'-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423130.png)

![N'-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423132.png)
![N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide](/img/structure/B423133.png)

![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423135.png)
